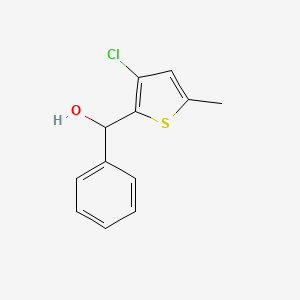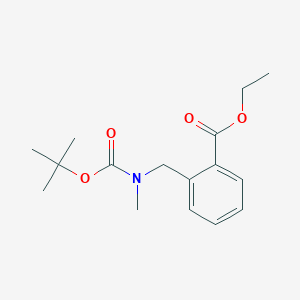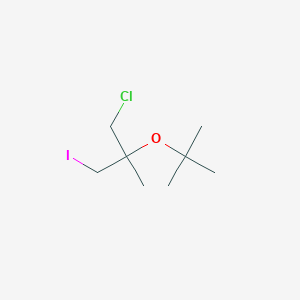![molecular formula C13H13BN2O3 B13081413 Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13081413.png)
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyridinylmethylamino carbonyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Substitution Reactions: The phenyl ring is then functionalized with the pyridinylmethylamino carbonyl group through a series of substitution reactions. This often involves the use of protecting groups to ensure selective functionalization.
Deprotection and Purification: The final step involves the removal of any protecting groups and purification of the compound through techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions at the pyridinylmethylamino carbonyl group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- can be compared with other boronic acids and their derivatives:
3-Aminophenylboronic Acid: Similar in structure but lacks the pyridinylmethylamino carbonyl group, which imparts unique reactivity and binding properties.
Phenylboronic Acid: A simpler compound with a boronic acid group attached to a phenyl ring, used in similar applications but with different reactivity profiles.
Benzylboronic Acid: Contains a benzyl group instead of the pyridinylmethylamino carbonyl group, leading to different chemical behavior and applications.
Propriétés
Formule moléculaire |
C13H13BN2O3 |
|---|---|
Poids moléculaire |
256.07 g/mol |
Nom IUPAC |
[3-(pyridin-3-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c17-13(16-9-10-3-2-6-15-8-10)11-4-1-5-12(7-11)14(18)19/h1-8,18-19H,9H2,(H,16,17) |
Clé InChI |
VMOKEAXUUOLHGU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C(=O)NCC2=CN=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)





![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)







